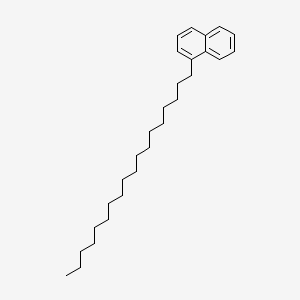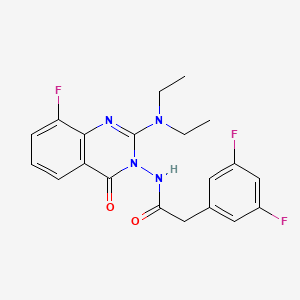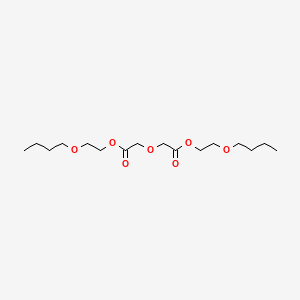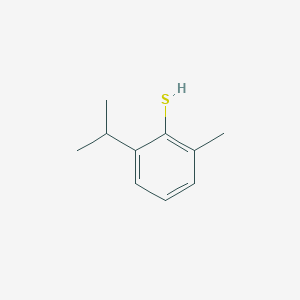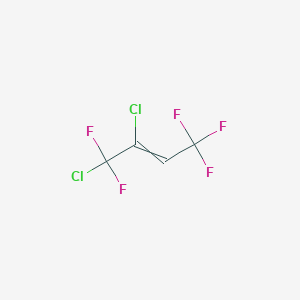![molecular formula C6H14S3 B13953982 1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane CAS No. 54724-98-0](/img/structure/B13953982.png)
1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane is an organic compound with the molecular formula C6H14S3. It is characterized by the presence of multiple sulfanyl (thioether) groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane typically involves the reaction of ethylsulfanyl and methylsulfanyl derivatives under controlled conditions. One common synthetic route includes the nucleophilic substitution reaction where ethylsulfanyl and methylsulfanyl groups are introduced to a suitable precursor molecule. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether form.
Substitution: Nucleophilic substitution reactions can replace one or more sulfanyl groups with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. .
Wissenschaftliche Forschungsanwendungen
1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane involves its interaction with molecular targets through its sulfanyl groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Vergleich Mit ähnlichen Verbindungen
1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane can be compared with other thioether compounds such as:
Dimethyl sulfide (C2H6S): A simpler thioether with fewer sulfanyl groups.
Diethyl sulfide (C4H10S): Another thioether with a different alkyl group configuration.
1,2-Bis(ethylthio)ethane (C6H14S2): A compound with a similar structure but fewer sulfanyl groups. The uniqueness of this compound lies in its multiple sulfanyl groups, which provide distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
54724-98-0 |
|---|---|
Molekularformel |
C6H14S3 |
Molekulargewicht |
182.4 g/mol |
IUPAC-Name |
[ethylsulfanyl(methylsulfanyl)methyl]sulfanylethane |
InChI |
InChI=1S/C6H14S3/c1-4-8-6(7-3)9-5-2/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
BJEMOIJCWSLWEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(SC)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


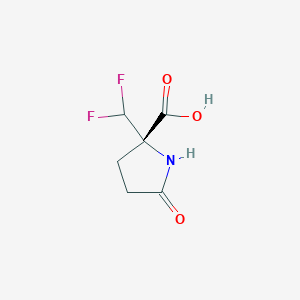
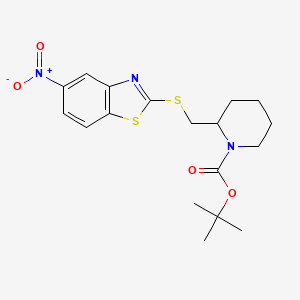
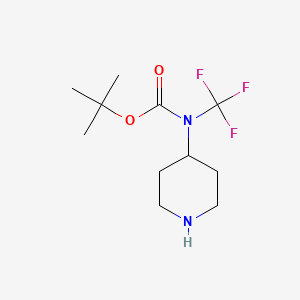
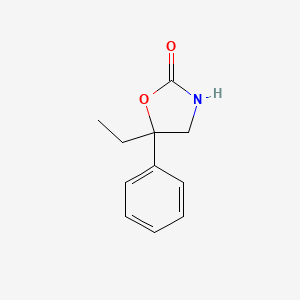

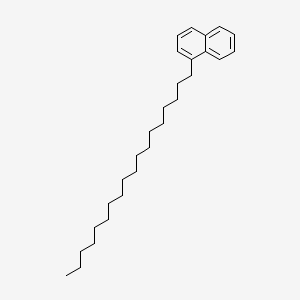
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboxamide](/img/structure/B13953929.png)
![2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)-](/img/structure/B13953933.png)
